molecular formula C4H6N2 B13536675 (1R,2R)-2-aminocyclopropane-1-carbonitrile

(1R,2R)-2-aminocyclopropane-1-carbonitrile

Cat. No.: B13536675
M. Wt: 82.10 g/mol
InChI Key: KIXULKZBISIENP-IUYQGCFVSA-N
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Description

(1R,2R)-2-Aminocyclopropane-1-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an amino group and a nitrile group, making it a valuable building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-aminocyclopropane-1-carbonitrile can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes, such as the alkylation of glycine equivalents or the cyclopropanation of alkenes. These methods are optimized for high yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

(1R,2R)-2-Aminocyclopropane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-aminocyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Uniqueness: (1R,2R)-2-Aminocyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with both an amino and a nitrile group. This structural feature provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

(1R,2R)-2-aminocyclopropane-1-carbonitrile

InChI

InChI=1S/C4H6N2/c5-2-3-1-4(3)6/h3-4H,1,6H2/t3-,4+/m0/s1

InChI Key

KIXULKZBISIENP-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C#N

Canonical SMILES

C1C(C1N)C#N

Origin of Product

United States

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